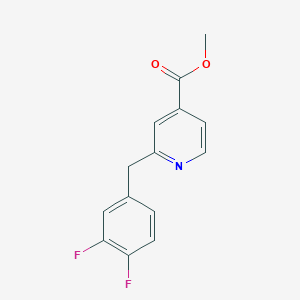

Methyl 2-(3,4-difluorobenzyl)isonicotinate

CAS No.: 1251845-01-8

Cat. No.: VC2702907

Molecular Formula: C14H11F2NO2

Molecular Weight: 263.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251845-01-8 |

|---|---|

| Molecular Formula | C14H11F2NO2 |

| Molecular Weight | 263.24 g/mol |

| IUPAC Name | methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3 |

| Standard InChI Key | HLDXMPBZEDBCFG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F |

Introduction

Structure and Chemical Properties

Methyl 2-(3,4-difluorobenzyl)isonicotinate consists of a pyridine ring with a methyl carboxylate group at the 4-position and a 3,4-difluorobenzyl substituent at the 2-position. The presence of two fluorine atoms at the 3 and 4 positions of the benzyl group significantly influences the compound's physicochemical properties and potential biological activities.

Basic Identification

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| PubChem CID | 66732424 |

| CAS Number | 1219503-87-3 |

| IUPAC Name | methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate |

| Molecular Formula | C₁₄H₁₁F₂NO₂ |

| Molecular Weight | 263.24 g/mol |

| InChI | InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3 |

| Create Date | 2012-11-30 |

| Modify Date | 2025-04-05 |

Table 1: Identification parameters of Methyl 2-(3,4-difluorobenzyl)isonicotinate

Physicochemical Properties

The physicochemical profile of Methyl 2-(3,4-difluorobenzyl)isonicotinate contributes to its stability, solubility, and potential biological activity:

| Property | Value |

|---|---|

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 263.07578492 Da |

| Topological Polar Surface Area | 39.2 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 314 |

Table 2: Physicochemical properties of Methyl 2-(3,4-difluorobenzyl)isonicotinate

The relatively moderate lipophilicity (XLogP3 value of 2.9) suggests a balanced distribution profile in biological systems, while the absence of hydrogen bond donors and presence of 5 hydrogen bond acceptors indicates specific interaction patterns with potential biological targets.

Structural Characterization

Structural Features

The structure of Methyl 2-(3,4-difluorobenzyl)isonicotinate can be divided into three main components:

-

A pyridine ring with a carboxymethyl group at the 4-position (the isonicotinate portion)

-

A methylene linker connecting the pyridine and benzene rings

-

A 3,4-difluorobenzene ring (the 3,4-difluorobenzyl substituent)

This arrangement results in a molecule with distinct electronic distribution and conformational flexibility, primarily due to the rotatable bonds between the aromatic rings.

Structural Comparison with Analogs

Methyl 2-(3,4-difluorobenzyl)isonicotinate differs from several structurally related compounds in the literature:

| Compound | Structural Differences | CAS Number |

|---|---|---|

| Methyl 2-(3,4-difluorobenzyl)isonicotinate | Reference compound | 1219503-87-3 |

| Methyl 2-(3,5-difluorobenzyl)isonicotinate | Fluorine at positions 3,5 instead of 3,4 | N/A |

| Methyl 2-(2,4-difluorobenzyl)isonicotinate | Fluorine at positions 2,4 instead of 3,4 | 1251845-17-6 |

| Methyl 2-(3,4-difluorophenyl)isonicotinate | Direct phenyl attachment without methylene bridge | 1262005-96-8 |

| Methyl isonicotinate | Lacks difluorobenzyl substituent | Various |

Table 3: Comparison of Methyl 2-(3,4-difluorobenzyl)isonicotinate with structural analogs

The position of the fluorine atoms and the nature of the linkage between the aromatic rings significantly affect the chemical properties and potential biological activities of these compounds.

Synthesis Methods

Related Synthetic Procedures

The synthesis of structurally similar compounds provides insights into potential methods for preparing Methyl 2-(3,4-difluorobenzyl)isonicotinate:

For example, in the synthesis of certain α-carboline derivatives, methyl 6-chloronicotinate was reacted with 1,2,3-benzotriazole, followed by a Graebe–Ullmann reaction and subsequent alkylation with various arylmethyl halides . Similar approaches could be adapted for the synthesis of Methyl 2-(3,4-difluorobenzyl)isonicotinate.

Another relevant approach involves the reaction of methyl 2-fluoronicotinate with benzoxylamine, followed by acylation and cyclization . This method demonstrates the feasibility of functionalizing the 2-position of nicotinate derivatives.

Biological and Chemical Applications

Structure-Activity Relationships

Research on related compounds provides insights into potential structure-activity relationships:

Studies on similar heterocyclic compounds with various halogenated benzyl substituents have shown that the pattern of halogen substitution significantly affects biological activity. For instance, 3,4-difluoro substitution patterns have demonstrated different potencies compared to 2,4-difluoro patterns in certain enzyme inhibition assays .

The presence of fluorine atoms particularly at the 3,4-positions may confer:

-

Enhanced lipophilicity and membrane permeability

-

Increased metabolic stability

-

Altered electronic properties affecting target binding

Chemical Applications

As a functionalized pyridine derivative, Methyl 2-(3,4-difluorobenzyl)isonicotinate could serve as:

-

A building block for more complex chemical structures

-

An intermediate in the synthesis of pharmaceutically relevant compounds

-

A model compound for studying the effects of fluorine substitution on chemical reactivity and properties

Analytical Characteristics

Spectroscopic Properties

While specific spectroscopic data for Methyl 2-(3,4-difluorobenzyl)isonicotinate is limited in the search results, predicted spectroscopic features can be inferred from its structure:

Predicted NMR Characteristics

The compound would likely exhibit distinctive signals in ¹H NMR:

-

Methyl ester protons (singlet at approximately δ 3.9-4.0 ppm)

-

Methylene bridge protons (singlet at approximately δ 4.2-4.3 ppm)

-

Aromatic protons from both the pyridine and difluorobenzene rings (complex patterns in the δ 7.0-9.0 ppm region)

The ¹³C NMR would show characteristic signals for:

-

Methyl carbon (around δ 52-53 ppm)

-

Methylene carbon (around δ 38-40 ppm)

-

Aromatic carbons including those bearing fluorine (showing characteristic splitting patterns)

-

Carbonyl carbon of the methyl ester (around δ 165-170 ppm)

Mass Spectrometry

The expected mass spectrometric behavior would include:

-

Molecular ion peak at m/z 263.08

-

Fragmentation patterns potentially involving loss of the methoxy group and/or cleavage of the methylene bridge

Comparison with Other Difluorobenzyl Derivatives

Structure-Property Relationships

The position of fluorine atoms on the benzyl group significantly affects the properties of these compounds:

| Fluorine Position | Potential Effects on Properties |

|---|---|

| 3,4-difluoro | Enhanced metabolic stability; balanced electronic effects |

| 2,4-difluoro | Altered conformational preferences; different binding profiles |

| 3,5-difluoro | Symmetrical electron withdrawal; different crystallization properties |

Table 4: Effects of fluorine positioning on benzyl derivatives

Applications in Drug Discovery

Difluorobenzyl-substituted heterocycles have demonstrated utility in pharmaceutical research:

In one study, compounds containing 3,4-difluorobenzyl groups showed potent strand transfer inhibition (ST IC50 values of 0.014 μM), while compounds with 2,4-difluorobenzyl substitution exhibited different activity profiles . This highlights the critical importance of fluorine positioning in biological activity.

Future Research Directions

Technological Applications

Beyond biological applications, compounds such as Methyl 2-(3,4-difluorobenzyl)isonicotinate may find utility in:

-

Development of advanced materials with specific electronic properties

-

Serving as ligands in organometallic chemistry

-

Applications in analytical chemistry as reference standards or internal standards

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume